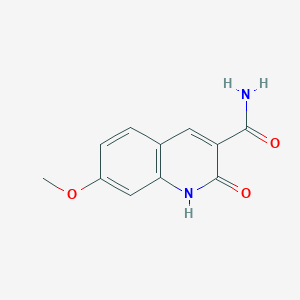![molecular formula C20H14Cl2O4 B13125379 9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- CAS No. 101417-87-2](/img/structure/B13125379.png)
9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- is a chemical compound with a complex structure It is derived from anthracenedione, which is an aromatic organic compound
Métodos De Preparación
The synthesis of 9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- involves several steps. One common method is the reaction of 9,10-anthracenedione with 2-chloro-2-propenyl alcohol in the presence of a base. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .
Análisis De Reacciones Químicas
9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Sodium borohydride is a typical reducing agent used.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Reagents like sodium methoxide or potassium tert-butoxide are often used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- can be compared with other similar compounds, such as:
9,10-Anthracenedione: The parent compound, which has a simpler structure and different properties.
1,4-Bis(methylamino)-9,10-anthracenedione: A derivative with amino groups, used in different applications.
1,5-Bis[(2-chloro-2-propenyl)oxy]-anthracene: A similar compound with slight structural differences that affect its reactivity and applications.
Propiedades
Número CAS |
101417-87-2 |
|---|---|
Fórmula molecular |
C20H14Cl2O4 |
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
1,5-bis(2-chloroprop-2-enoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H14Cl2O4/c1-11(21)9-25-15-7-3-5-13-17(15)19(23)14-6-4-8-16(18(14)20(13)24)26-10-12(2)22/h3-8H,1-2,9-10H2 |
Clave InChI |
OGTQFSYQCOIKOI-UHFFFAOYSA-N |
SMILES canónico |
C=C(COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC(=C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)




![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)






![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)
